4-Ethyl-2-(trifluoromethyl)quinoline
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Overview
Description
4-Ethyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can be further converted into 4-bromo-2-(trifluoromethyl)quinolines .
Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of quinoline N-oxides back to quinolines.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrazine or catalytic hydrogenation.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and other functionalized derivatives .
Scientific Research Applications
4-Ethyl-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4-Fluoroquinoline
- 2-Trifluoromethyl-4-aminoquinoline
Comparison: 4-Ethyl-2-(trifluoromethyl)quinoline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical stability and biological activity compared to other fluorinated quinolines .
Properties
Molecular Formula |
C12H10F3N |
---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
4-ethyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-2-8-7-11(12(13,14)15)16-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3 |
InChI Key |
AMMQGJCBZJJAGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
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